(S)-1-cyclohexylethan-1-amine hydrochloride

Chiral amine stability Salt form procurement Solid-phase synthesis

Researchers requiring a stable, non-hygroscopic chiral amine for asymmetric synthesis often face reproducibility issues with air-sensitive free bases. (S)-1-Cyclohexylethan-1-amine hydrochloride resolves this as a room-temperature-stable solid that ensures precise stoichiometric control. • Stable hydrochloride salt - no inert atmosphere storage required • 97% purity ensures consistent diastereoselectivity in Mannich reactions and chiral resolutions • Superior biocatalytic substrate: achieves 53-93% conversion with >99% ee in transaminase-mediated synthesis vs. 1-3% for aromatic analogs • X-ray-confirmed absolute configuration supports patent and method validation

Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
Cat. No. B8218635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-cyclohexylethan-1-amine hydrochloride
Molecular FormulaC8H18ClN
Molecular Weight163.69 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)N.Cl
InChIInChI=1S/C8H17N.ClH/c1-7(9)8-5-3-2-4-6-8;/h7-8H,2-6,9H2,1H3;1H/t7-;/m0./s1
InChIKeySESCRFJUMZOXDM-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Cyclohexylethan-1-amine HCl: Preferred Chiral Building Block


(S)-1-Cyclohexylethan-1-amine hydrochloride (CAS 177859-52-8) is the hydrochloride salt form of the chiral primary amine (S)-(+)-1-cyclohexylethylamine . This compound serves as a chiral building block and resolving agent in asymmetric synthesis, featuring a cyclohexyl group that imparts distinct steric and stereoelectronic properties compared to aromatic chiral amine alternatives [1]. The hydrochloride salt form offers practical advantages including solid-state handling, improved stability under ambient storage conditions, and precise stoichiometric control in aqueous or polar reaction media, making it the preferred procurement format for synthetic and medicinal chemistry applications.

(S)-1-Cyclohexylethan-1-amine HCl: Why Substitution Fails


Procurement substitution with the free base form (S)-(+)-1-cyclohexylethylamine or the racemic mixture (±)-1-cyclohexylethanamine introduces quantifiable risks to experimental reproducibility. The free base is air-sensitive and requires inert atmosphere storage, whereas the hydrochloride salt is a stable solid that can be stored at room temperature without special precautions [1]. Substitution with the (R)-enantiomer yields opposite stereochemical outcomes due to the opposing sign of optical rotation [2], while racemic substitution fundamentally alters enantioselectivity in asymmetric applications—enzymatic systems achieve >99% enantiomeric excess for single enantiomer production, a threshold impossible with racemic starting materials [3]. The hydrochloride counterion further enables precise stoichiometric control in salt metathesis and amine liberation protocols that free base procurement cannot directly support.

(S)-1-Cyclohexylethan-1-amine HCl: Evidence vs. Analogs


Salt vs. Free Base: Stability and Handling

The hydrochloride salt of (S)-1-cyclohexylethan-1-amine is a solid at room temperature with no special storage requirements , while the free base (S)-(+)-1-cyclohexylethylamine is documented as air-sensitive and requires storage under inert atmosphere at 2-8°C [1]. This differentiation directly impacts procurement and laboratory handling workflows.

Chiral amine stability Salt form procurement Solid-phase synthesis

Chiral Identity by Optical Rotation

The (S)-enantiomer exhibits a specific optical rotation of [α]25/D +3.5° (neat) [1], while the (R)-enantiomer shows [α]20/D -3.8° (neat) [2]. This measurable difference of approximately 7.3° in magnitude and opposite sign provides a definitive analytical marker for confirming procurement of the correct enantiomer.

Chiral purity verification Enantiomeric identity Optical rotation

Biocatalytic Conversion Advantage

Enzymatic transamination of 1-cyclohexylethanone with D-alanine yields the (1R)-enantiomer (the antipode of the target S-form) with consistently high conversion rates and enantiomeric excess [1]. Across four fungal species, conversion rates range from 53% to 93%, all maintaining 99% enantiomeric excess [1]. In stark contrast, the analogous phenyl substrate 1-phenylethanone yields only 1-3% conversion under comparable conditions [1]. This data quantitatively establishes that the cyclohexyl scaffold is a far superior substrate for biocatalytic chiral amine production compared to its aromatic analog.

Biocatalysis Enzymatic resolution Transaminase Enantioselective synthesis

Certified Purity Specification

Commercially available (S)-1-cyclohexylethan-1-amine hydrochloride is supplied with a certified purity specification of 97% . This represents the vendor-verified release specification for the salt form. Comparable purity data for the free base is not consistently reported across major vendors, introducing uncertainty in procurement quality control.

Chemical purity QC release specification Analytical certification

Absolute Configuration by X-Ray Crystallography

The absolute configuration and stereogeometry of the (S)-1-cyclohexylethan-1-aminium cation have been unequivocally established through single-crystal X-ray diffraction analysis [1]. The crystal structure was refined to R = 0.042 for 1798 observed reflections, providing high-confidence structural assignment. Crystal data: monoclinic, space group P2(1), a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, Z = 2 [1].

Absolute configuration X-ray crystallography Stereochemical assignment

Stereoselectivity in Imine Additions

In a synthetic methodology study, (S)-1-cyclohexylethanamine was prepared with high stereoselectivity via a two-step sequence involving final cleavage of the (S)-1-phenylethylamine chiral auxiliary [1]. The study demonstrates that the cyclohexyl scaffold can be accessed with high stereochemical fidelity using established chiral auxiliary methodology, positioning it as a viable alternative to aromatic chiral amine auxiliaries in diastereoselective transformations.

Chiral auxiliary Diastereoselective addition Asymmetric synthesis

(S)-1-Cyclohexylethan-1-amine HCl: Optimized Applications


Mannich Reactions for β-Amino Carbonyls

The (S)-1-cyclohexylethan-1-amine hydrochloride serves as a chiral amine component in Mannich reactions, facilitating the stereoselective synthesis of β-amino carbonyl compounds. The hydrochloride salt format enables precise stoichiometric addition to the reaction mixture without the air-sensitivity concerns associated with the free base . The established 97% commercial purity specification ensures consistent reaction outcomes and reproducible diastereoselectivity, which is critical when this chiral amine is used as a stoichiometric chiral auxiliary.

Biocatalytic Production of Enantiopure Amine Building Blocks

For laboratories developing enzymatic routes to chiral amines, the cyclohexyl scaffold demonstrates quantifiably superior performance as a substrate for transaminase-mediated synthesis compared to aromatic analogs. Data from D-amino acid transaminase (EC 2.6.1.21) studies show that the cyclohexyl ketone precursor achieves 53-93% conversion with 99% ee, whereas the phenyl analog yields only 1-3% conversion under identical conditions [1]. This compound therefore represents a highly productive starting point for biocatalytic route scouting and enzyme engineering campaigns.

Chiral Resolution via Diastereomeric Salts

As documented in stereochemical resolution studies, (S)-1-cyclohexylethanamine can be employed as a resolving agent for racemic acidic compounds through diastereomeric salt formation. The hydrochloride salt form provides a convenient starting material that can be neutralized in situ to liberate the free amine resolving agent. The absolute configuration of the aminium cation has been unequivocally established by X-ray crystallography (R = 0.042 refinement) [2], providing the stereochemical certainty required for patent applications and method validation in industrial chiral resolution processes.

Chiral Stationary Phases for Enantioseparation

This chiral amine can be incorporated into chiral polymethacrylamide stationary phases for liquid chromatographic resolution of racemic amides. The cyclohexyl group provides enhanced steric bulk and distinct selectivity compared to aromatic-based chiral selectors, while the well-defined stereochemistry (confirmed by X-ray crystallography and optical rotation [α]25/D +3.5°) [3] ensures reproducible column performance and predictable elution order in analytical and preparative chiral separations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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